molecular formula C16H14N6 B3492743 N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE

Cat. No.: B3492743
M. Wt: 290.32 g/mol
InChI Key: VENFFTSJOPRTSY-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is a synthetic organic compound that features a benzimidazole core linked to a triazole ring. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Benzylation: The benzimidazole core can be benzylated using benzyl halides in the presence of a base.

    Triazole Formation: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Final Coupling: The benzimidazole and triazole moieties can be coupled using suitable linking reagents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores.

    Triazole Derivatives: Compounds featuring triazole rings.

    Hybrid Molecules: Other molecules that combine benzimidazole and triazole moieties.

Uniqueness

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is unique due to its specific combination of benzimidazole and triazole structures, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-benzyl-N-(1,2,4-triazol-4-yl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c1-2-6-13(7-3-1)10-22-15-9-5-4-8-14(15)19-16(22)20-21-11-17-18-12-21/h1-9,11-12H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENFFTSJOPRTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
Reactant of Route 2
Reactant of Route 2
N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
Reactant of Route 3
N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
Reactant of Route 4
N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
Reactant of Route 5
N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
Reactant of Route 6
N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE

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